(E)-2-(benzenesulfonyl)-3-(2-ethoxyphenyl)prop-2-enenitrile
Description
(E)-2-(benzenesulfonyl)-3-(2-ethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group, an ethoxyphenyl group, and a nitrile group
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-ethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-2-21-17-11-7-6-8-14(17)12-16(13-18)22(19,20)15-9-4-3-5-10-15/h3-12H,2H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHPQBQOIOSIQ-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzenesulfonyl)-3-(2-ethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and 2-ethoxybenzaldehyde as the primary starting materials.
Formation of Intermediate: The reaction between benzenesulfonyl chloride and 2-ethoxybenzaldehyde in the presence of a base such as triethylamine leads to the formation of an intermediate compound.
Nitrile Formation: The intermediate compound is then treated with a suitable nitrile source, such as sodium cyanide, under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzenesulfonyl)-3-(2-ethoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with substituted benzenesulfonyl groups.
Scientific Research Applications
(E)-2-(benzenesulfonyl)-3-(2-ethoxyphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(benzenesulfonyl)-3-(2-ethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile: Lacks the ethoxy group, which may affect its reactivity and applications.
(E)-2-(benzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
(E)-2-(benzenesulfonyl)-3-(2-ethoxyphenyl)prop-2-enenitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
